molecular formula C13H8BrN3O3S B12209252 6-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12209252
M. Wt: 366.19 g/mol
InChI Key: NTNXIAKOMMYLPM-UHFFFAOYSA-N
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Description

6-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the chromene ring.

    Formation of the Thiadiazole Ring: Synthesis of the 5-methyl-1,3,4-thiadiazole moiety.

    Amidation: Coupling of the thiadiazole derivative with the brominated chromene to form the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

6-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    Chromene Derivatives: Compounds with similar chromene structures but different substituents.

    Thiadiazole Derivatives: Compounds with the thiadiazole moiety but different chromene structures.

The uniqueness of this compound lies in its specific combination of the chromene and thiadiazole moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C13H8BrN3O3S

Molecular Weight

366.19 g/mol

IUPAC Name

6-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C13H8BrN3O3S/c1-6-16-17-13(21-6)15-12(19)11-5-9(18)8-4-7(14)2-3-10(8)20-11/h2-5H,1H3,(H,15,17,19)

InChI Key

NTNXIAKOMMYLPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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